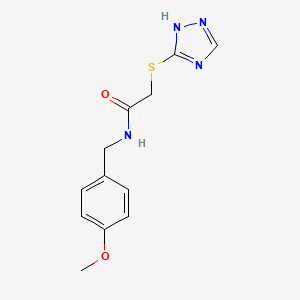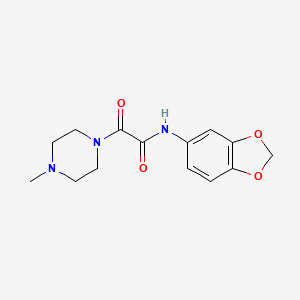![molecular formula C10H10ClNO3 B5029264 methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate, also known as Methyl 2-(2-chloroanilino)-2-oxoacetate, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of α-ketoamides and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of immune and inflammatory responses and has been implicated in the pathogenesis of several diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate has been found to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and has been found to reduce pain in animal models. Additionally, methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate has been found to possess anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate in lab experiments is its high purity and stability. This compound can be synthesized with high purity and has been found to be stable under a wide range of conditions. Additionally, methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate has been found to possess a wide range of biological activities, making it a versatile compound for use in various types of experiments.
One of the limitations of using methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate in lab experiments is that its mechanism of action is not fully understood. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the study of methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate. One potential direction is the development of novel analogs of this compound with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate and its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. Finally, the development of new methods for the synthesis of methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate may lead to the discovery of new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate can be achieved through several methods, including the reaction of 2-chloroaniline with ethyl chloroformate in the presence of a base, followed by the reaction of the resulting intermediate with methylamine. This method yields a high purity product and has been widely used in the synthesis of methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate 3-[(2-chlorophenyl)amino]-3-oxopropanoate has been found to possess analgesic properties and has been shown to reduce pain in animal models.
Eigenschaften
IUPAC Name |
methyl 3-(2-chloroanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)6-9(13)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPMAOHADCIVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5029184.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5029192.png)
![ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)

![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5029221.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5029223.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)
![3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one](/img/structure/B5029241.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)